molecular formula C21H22F3N3S2 B4581060 4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B4581060
M. Wt: 437.5 g/mol
InChI Key: STXFUMHGWSZNBE-UHFFFAOYSA-N
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Description

4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and the introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.

    Introduction of the Benzothiophene Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Addition of the Propyl Group: This can be introduced through alkylation reactions.

    Attachment of the Trifluoromethylbenzyl Group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazole ring or the benzothiophene moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and propyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may be investigated for similar activities.

Medicine

In medicine, triazole compounds are known for their antifungal properties. This compound could be explored for its potential use in treating fungal infections or other diseases.

Industry

In the industrial sector, triazole derivatives are used in the production of polymers, dyes, and other materials. This compound may find applications in these areas due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole would depend on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The trifluoromethyl group is known to enhance the compound’s ability to interact with biological targets, while the triazole ring can form strong hydrogen bonds with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • **4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-4H-1,2,4-triazole
  • **4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-oxazole

Uniqueness

The uniqueness of 4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the benzothiophene moiety provides additional sites for functionalization.

Properties

IUPAC Name

4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3S2/c1-2-10-27-19(17-13-28-18-9-4-3-8-16(17)18)25-26-20(27)29-12-14-6-5-7-15(11-14)21(22,23)24/h5-7,11,13H,2-4,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXFUMHGWSZNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CSC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
Reactant of Route 5
4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
Reactant of Route 6
4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole

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